3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-aminobutyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14/h3-6,8H,2,7,12H2,1H3 |
InChI Key |
KUYKXSZTGRADJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C2=CC=CC=C2OC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminobutylamine with 2-hydroxybenzaldehyde under specific conditions. The reaction proceeds through a condensation reaction followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzoxazolone core (2,3-dihydro-1,3-benzoxazol-2-one) serves as a scaffold for numerous derivatives. Key structural variations include substituents on the benzene ring or the nitrogen atom, which modulate electronic, steric, and pharmacological properties.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The 2-aminobutyl group in the target compound increases hydrophilicity compared to non-polar derivatives (e.g., Chlorzoxazone). Protonation of the amine enhances water solubility, while halogenated analogs (e.g., 5-chloro) exhibit higher lipophilicity .
- Enzyme Interaction : Derivatives like 6-benzoyl-2,3-dihydro-1,3-benzoxazol-2-one () act as directing groups in metal-catalyzed C–H bond functionalization, whereas Chlorzoxazone inhibits neuronal ion channels .
- Stability: Acylated derivatives (e.g., 6-acetyl) show greater hydrolytic stability compared to amino-substituted analogs, which may form Schiff bases or undergo oxidation .
Biological Activity
3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1247904-10-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.24 g/mol
- Structural Characteristics : The compound features a benzoxazole ring fused with a dihydro structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibit various biological activities, including:
- Antimicrobial Activity : Various derivatives of benzoxazole have shown significant antimicrobial properties against both bacterial and fungal strains.
- Antitumor Activity : Some studies suggest that benzoxazole derivatives can inhibit cancer cell proliferation.
- Neuroprotective Effects : Compounds in this class may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The biological activity of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in pathogenic processes.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, affecting replication and transcription.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 64 |
Antitumor Activity
In vitro studies demonstrated that derivatives of benzoxazole significantly reduced the viability of various cancer cell lines. For instance, one derivative showed a 50% reduction in cell viability at a concentration of 10 µM against HL60 leukemia cells.
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | 10 |
| MCF7 | 15 |
| A549 | 20 |
Neuroprotective Effects
Research has indicated that certain benzoxazole derivatives can protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, treatment with these compounds resulted in reduced apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
